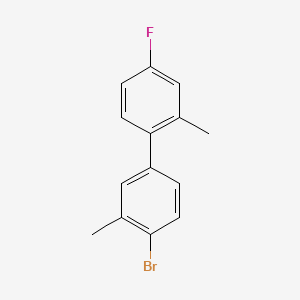
4'-Bromo-4-fluoro-2,3'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, fluorine, and methyl groups on the biphenyl structure makes this compound unique and potentially useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl derivatives with additional oxygen-containing functional groups.
Reduction Products: Dehalogenated biphenyl compounds.
Aplicaciones Científicas De Investigación
4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-4-fluoro-2,3’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in substitution reactions, depending on the reaction conditions.
Oxidative Addition and Reductive Elimination: In catalytic cycles, the compound can undergo oxidative addition to form a complex with a metal catalyst, followed by reductive elimination to release the product.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4’-fluoro-1,1’-biphenyl: Similar structure but lacks the methyl groups.
4-Bromo-2,3’-dimethyl-1,1’-biphenyl: Similar structure but lacks the fluorine atom.
4-Fluoro-2,3’-dimethyl-1,1’-biphenyl: Similar structure but lacks the bromine atom.
Propiedades
Fórmula molecular |
C14H12BrF |
|---|---|
Peso molecular |
279.15 g/mol |
Nombre IUPAC |
1-bromo-4-(4-fluoro-2-methylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C14H12BrF/c1-9-8-12(16)4-5-13(9)11-3-6-14(15)10(2)7-11/h3-8H,1-2H3 |
Clave InChI |
BLUSOBFFNLHNKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















